molecular formula C21H26N2O2S B6447676 1-(cyclopropanesulfonyl)-4-(diphenylmethyl)-1,4-diazepane CAS No. 2549053-53-2

1-(cyclopropanesulfonyl)-4-(diphenylmethyl)-1,4-diazepane

Cat. No. B6447676
CAS RN: 2549053-53-2
M. Wt: 370.5 g/mol
InChI Key: UDDKYPYHMHIDJR-UHFFFAOYSA-N
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Description

The compound “1-(cyclopropanesulfonyl)-4-(diphenylmethyl)-1,4-diazepane” is a diazepane derivative. Diazepanes are seven-membered heterocyclic compounds containing two nitrogen atoms. They are used in various fields, including medicinal chemistry and drug design . The cyclopropanesulfonyl group is a sulfonyl derivative, and diphenylmethyl is a common moiety in organic chemistry .


Molecular Structure Analysis

The molecular structure analysis would involve understanding the spatial arrangement of atoms in the molecule and their connectivity. Tools like X-ray crystallography, NMR spectroscopy, and computational chemistry methods are typically used for this purpose .


Chemical Reactions Analysis

The chemical reactivity of this compound would depend on the functional groups present and the overall structure of the molecule. For instance, the diazepane ring might undergo reactions typical of amines, and the sulfonyl group might participate in substitution or elimination reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its molecular structure. These might include its solubility in various solvents, melting and boiling points, and reactivity with other chemicals .

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. Proper handling and disposal procedures should be followed to minimize risk .

Future Directions

The future directions for research on this compound would depend on its intended applications. If it shows promise as a drug, further studies might focus on optimizing its synthesis, improving its efficacy, and assessing its safety .

properties

IUPAC Name

1-benzhydryl-4-cyclopropylsulfonyl-1,4-diazepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O2S/c24-26(25,20-12-13-20)23-15-7-14-22(16-17-23)21(18-8-3-1-4-9-18)19-10-5-2-6-11-19/h1-6,8-11,20-21H,7,12-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDDKYPYHMHIDJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(C1)S(=O)(=O)C2CC2)C(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Cyclopropanesulfonyl)-4-(diphenylmethyl)-1,4-diazepane

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